molecular formula C17H12N2O2 B3025006 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid CAS No. 229953-48-4

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B3025006
CAS No.: 229953-48-4
M. Wt: 276.29 g/mol
InChI Key: LRYAZCDJSGRWQZ-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a cyanobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, including through electrophilic substitution . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with an imidazole ring instead of an indole ring.

    4-Cyanobenzoyl chloride: Contains a cyanobenzyl group but lacks the indole core.

    N-(4-Cyanobenzyl)-2-nitroaniline: Contains a cyanobenzyl group attached to a nitroaniline core.

Uniqueness

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid is unique due to its indole core, which is known for its versatility in biological systems. The presence of the cyanobenzyl group further enhances its chemical reactivity and potential biological activities, making it a valuable compound in scientific research and drug development.

Biological Activity

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2, with a molecular weight of 270.30 g/mol. The compound features an indole ring system, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

The compound demonstrated cytotoxicity with IC50 values indicating significant growth inhibition in these cell lines. For instance, one study reported an average IC50 of approximately 11.5 µM for MCF-7 cells, showcasing its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its effects is multifaceted:

  • Induction of Apoptosis : Flow cytometry studies revealed an increase in Annexin-V and 7-AAD positive cell populations, indicating apoptosis induction .
  • Cell Cycle Arrest : The compound has been shown to disturb the cell cycle, particularly causing S-phase arrest in MCF-7 cells .

These mechanisms suggest that the compound may interact with cellular signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death . The specific targets within microbial cells are still under investigation but are crucial for understanding its potential therapeutic applications.

Research Findings and Case Studies

Recent studies have focused on optimizing derivatives of indole-2-carboxylic acids to enhance their biological activity. Research findings include:

CompoundTargetIC50 Value (µM)Mechanism
This compoundMCF-711.5Apoptosis induction
Novel derivativeHCT11613.1Cell cycle arrest
Another derivativeA54921.7Apoptosis induction

These findings highlight the importance of structural modifications in enhancing the efficacy of indole derivatives against cancer cells.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c18-10-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)9-16(19)17(20)21/h1-9H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYAZCDJSGRWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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